

Computational Docking of Pyrrole-Fused Heterocycles: A Comparative Guide

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its fusion with other heterocyclic rings gives rise to a diverse array of molecular architectures with significant therapeutic potential. This guide provides a comparative overview of computational docking studies performed on various pyrrole-fused heterocyclic systems. Due to a lack of specific published docking studies on 2H-pyrrolo[1,2-e]oxadiazine, this guide focuses on structurally related and well-studied scaffolds, such as pyrrolo[2,3-d]pyrimidines and spiro-pyrrolopyridazines. These examples serve to illustrate the application of in silico docking in drug discovery and provide a benchmark for the potential of novel pyrrole-fused compounds.

The deazapurine framework of pyrrolopyrimidines, for instance, bears a strong resemblance to adenine, the core component of ATP, making them attractive candidates for potent kinase inhibitors.[1] Computational methods are pivotal in designing and predicting the efficacy of such novel molecules.[2]

Comparative Docking Performance of Pyrrole-Fused Scaffolds



The following tables summarize the quantitative data from several computational docking studies on different pyrrole-fused heterocycles against various protein targets, primarily protein kinases, which are crucial in cancer and inflammatory diseases.

Table 1: Docking Performance of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound/ Scaffold	Target Protein (PDB ID)	Docking Software	Binding Affinity/Sco re (kcal/mol)	Key Interacting Residues	Reference
Isatin- pyrrolo[2,3- d]pyrimidine hybrid (Compound 7)	VEGFR2 (4ASD)	-	-	-	[2]
Isatin- pyrrolo[2,3- d]pyrimidine hybrid (Compound 7)	Her2 (3RCD)	-	-	-	[2]
Pyrrolo[2,3-d]pyrimidine derivatives	Src Family Kinases (Fyn, Lyn, c-Src)	AutoDock 4.2, Vina 1.0.2	Not specified	Not specified	[3]
Pyrrolo[2,3-d]pyrimidine derivatives (9a, 9b, 11b)	VEGFR-2, EGFR, PDGFR-β	AutoDock Vina	Not specified	One or two hydrogen bonds observed	[4]
Fused 1H- pyrroles, pyrrolo[3,2- d]pyrimidines	EGFR, CDK2	MOE	Not specified	Not specified	[5]



Table 2: Docking Performance of Spiro-pyrrolopyridazine and Other Pyrrole Derivatives

Compound/ Scaffold	Target Protein (PDB ID)	Docking Software	Binding Affinity/Sco re (kcal/mol)	Key Interacting Residues	Reference
Spiro- pyrrolopyrida zine (SPP10)	EGFR (wild- type, 4HJO)	AutoDock Vina 4.2	Strong binding affinity reported	Not specified	[6][7]
Spiro- pyrrolopyrida zine (SPP10)	EGFR (mutant, 3W2O)	AutoDock Vina 4.2	Strong binding affinity reported	Not specified	[6][7]
Pyrrole-2- carbohydrazi de derivatives	Enoyl-acyl carrier protein reductase (2IDZ)	GLIDE (Schrödinger)	Not specified	Not specified	[8]
Pyrrolotriazin one derivative	Not specified	-	-9.00 (Docking Score)	Not specified	[9]

Experimental Protocols: A Closer Look at Methodology

The reliability of computational docking results is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies from the cited studies, providing a framework for conducting similar in silico analyses.

Protocol 1: Docking of Spiro-pyrrolopyridazine Derivatives against EGFR[6][7]

Software: AutoDock Vina 4.2.



Target Preparation:

- The 3D crystal structures of wild-type EGFR (PDB ID: 4HJO) and mutant EGFR (PDB ID: 3W2O) were obtained from the Protein Data Bank.
- The Protein Preparation Wizard was used for preprocessing, which included assigning bond orders, adding hydrogen atoms, treating metals, and removing water molecules.
- Energy minimization of the protein structure was performed with a root-mean-square deviation (RMSD) of 0.30 Å.
- Ligand Preparation: The 3D structures of the spiro-pyrrolopyridazine derivatives were generated and optimized.
- Docking Simulation: Molecular docking was performed against the ATP binding sites of the EGFR proteins.

Protocol 2: Docking of Pyrrolo[2,3-d]pyrimidine Derivatives against Src Family Kinases[3]

- Software: AutoDock 4.2 and Vina 1.0.2.
- Target and Ligand Preparation: Specific preparation steps were not detailed in the abstract but would typically involve protein cleaning, ligand optimization, and the definition of a grid box encompassing the active site.
- Analysis: The binding conformations and the degree of fit of the compounds into the active sites of c-Src, Fyn, Lyn, and Hck were evaluated.

Protocol 3: Docking of Pyrrolo[3,2-d]pyrimidine Derivatives against EGFR and CDK2[5]

- Software: Molecular Operating Environment (MOE).
- Protocol Validation: The docking protocol was validated by redocking the co-crystallized ligands into their respective protein structures. A low RMSD between the docked and crystal conformations confirmed the validity of the simulation.

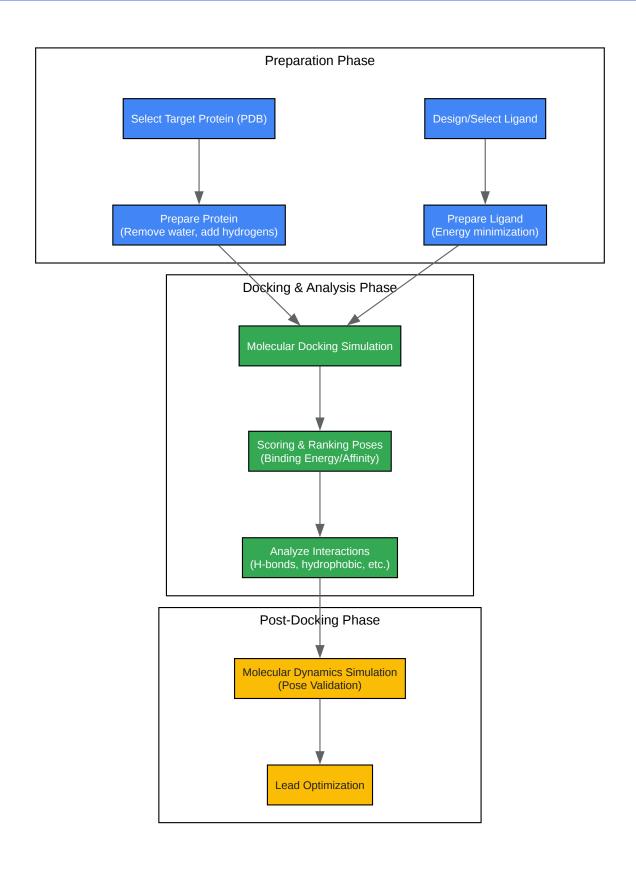


• Docking Parameters: A default protocol in MOE was used. The Triangle Matcher algorithm was employed for placement, and two rescoring functions, London dG and GBVI/WSA dG, were used to generate 10 poses for each compound.

Visualizing Computational Drug Discovery Workflows

The following diagrams, generated using Graphviz, illustrate a typical computational docking workflow and a hypothetical signaling pathway that could be targeted by pyrrole-fused heterocyclic inhibitors.

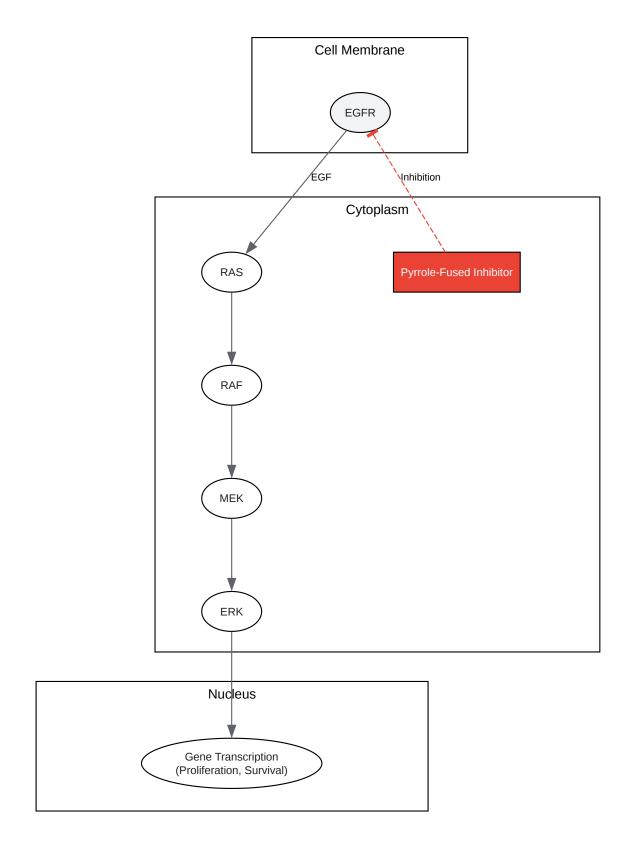




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Caption: A generalized workflow for computational molecular docking studies.





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Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyrrole-fused compound.



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